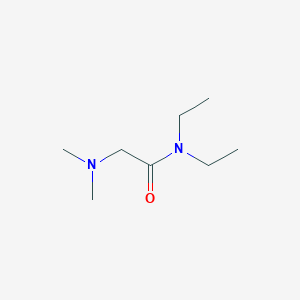
2-Phenylquinolin-6-ol
説明
“2-Phenylquinolin-6-ol” is a chemical compound with the molecular formula C15H11N . It is also known as “2-Phenylquinoline” and "α-Phenylquinoline" . This compound is used in the field of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in recent years due to their versatile applications in various fields . Several synthesis protocols have been reported, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. The compound has a molecular weight of 205.2545 . The IUPAC Standard InChI is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H .
科学的研究の応用
Organic Electronics and Optoelectronics
2-Phenylquinolin-6-ol derivatives have shown promise in the field of organic electronics and optoelectronics. For instance, oligoquinolines including derivatives of this compound have been studied for their potential in creating high-efficiency blue electroluminescent devices. These compounds exhibit high glass-transition temperatures and reversible electrochemical reduction, making them suitable as emitters and electron-transport materials in organic light-emitting diodes (OLEDs) (Tonzola et al., 2007). Additionally, the photophysical properties of these derivatives, such as absorption and emission spectra, have been extensively investigated to understand their application in OLEDs (Li et al., 2009).
Antimicrobial and Antitumor Agents
This compound and its derivatives have been explored for their antibacterial and antitumor properties. Synthesis and molecular validation of certain derivatives have demonstrated potent DNA gyrase inhibition, showing promise as antibacterial agents, particularly against Gram-positive bacteria (Alagumuthu & Arumugam, 2017). In the realm of cancer research, this compound derivatives have been found to exhibit significant inhibitory activity against various tumor cell lines, suggesting their potential as anticancer drugs (Chou et al., 2010).
Chemical Sensing and Photophysics
The compound has also been studied for its potential in chemical sensing. For instance, 2-phenylquinoline exhibited unique aggregation-induced emission enhancement characteristics, making it a promising candidate for use as a fluorescent pH sensor in acidic and basic media. This property also enables its use in the selective detection of trace amounts of certain compounds in water (Maity et al., 2018).
Antimalarial Activity
Research has also been conducted on the use of this compound derivatives in antimalarial drugs. Studies have found that certain derivatives demonstrated significant antimalarial potency against various strains of Plasmodium, the parasite responsible for malaria (Werbel et al., 1986).
特性
IUPAC Name |
2-phenylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPZZVLPTWDTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572148 | |
| Record name | 2-Phenylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87741-94-4 | |
| Record name | 2-Phenyl-6-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87741-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



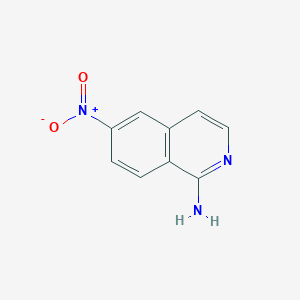
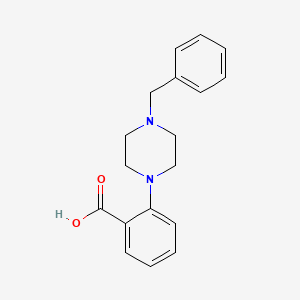
![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)

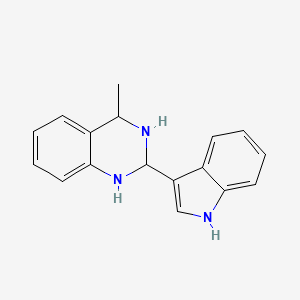
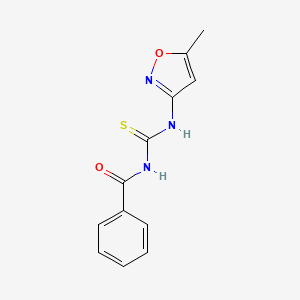
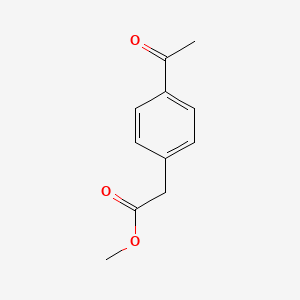
![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)
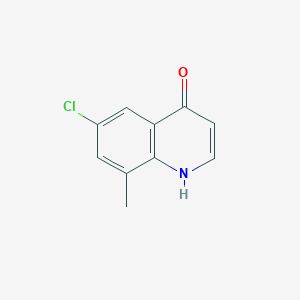
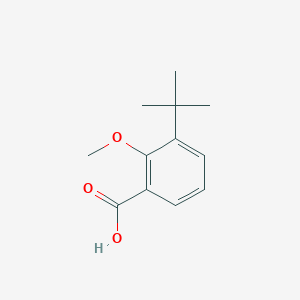
![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)

